4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Description
4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 4, an isopropyl substituent at position 2, and a trifluoromethyl group at position 6. The trifluoromethyl group confers metabolic stability and lipophilicity, while the isopropyl substituent may influence steric interactions and solubility.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2-propan-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-6(2)10-9(13(20)21)12(19)7-4-3-5-8(11(7)18-10)14(15,16)17/h3-6H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVZUFFJGCLXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline derivatives.
Doebner-Miller Reaction: This reaction involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds to form quinoline derivatives.
Isopropyl Group Introduction: The isopropyl group can be introduced using reagents such as isopropyl bromide or isopropyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group and isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Reactivity
The compound can undergo various chemical transformations, making it versatile for synthetic applications. Its functional groups contribute to its potential as a ligand in biological systems, where it may interact with enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Preliminary studies indicate that 4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid exhibits significant antimicrobial activity. Research has focused on its efficacy against various bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for anticancer properties. In vitro assays demonstrate its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. These findings suggest that it could be developed into a therapeutic agent for cancer treatment.
Binding Affinity Studies
Interaction studies have been conducted to assess the binding affinity of this compound with biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been utilized to elucidate the mechanisms underlying its biological activity.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-3/4-carboxylic acid derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis based on structural analogs from the evidence:
Structural and Functional Group Variations
Stability and Reactivity
- Thermal Stability: The phenyl analog () lacks boiling point data, but quinoline-carboxylic acids generally decompose at high temperatures (>300°C).
- Hydrolytic Sensitivity : The 4-hydroxy group may render the compound prone to oxidation, necessitating inert storage conditions .
Biological Activity
4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 64321-75-1) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and functional groups. The molecular formula is C14H12F3NO3, with a molecular weight of 299.25 g/mol. This compound features a hydroxyl group, an isopropyl group, and a trifluoromethyl group, which contribute to its distinctive chemical properties and potential biological activities.
Chemical Structure and Properties
The structural uniqueness of this compound arises from its functional groups:
- Hydroxyl Group (-OH) : Involved in hydrogen bonding and nucleophilic substitution reactions.
- Trifluoromethyl Group (-CF₃) : Enhances lipophilicity and affects reactivity towards electrophiles.
- Isopropyl Group : Influences steric hindrance and solubility.
The presence of these groups allows the compound to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its structural features suggest potential interactions with biological targets, which may include enzymes or receptors involved in disease pathways. The compound has shown effectiveness against various bacterial strains, making it a candidate for further pharmacological studies .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. For instance, it has been observed to inhibit specific cellular processes that are crucial for cancer cell proliferation. In vitro assays have shown promising results against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological target .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 | Lacks isopropyl group; simpler structure |
| 2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C15H14F3NO3 | Contains butyl instead of isopropyl; larger alkyl chain |
| 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | C12H7F3NO3 | Different position of hydroxyl group; altered reactivity |
The presence of different substituents at various positions on the quinoline ring significantly influences their chemical behavior and biological activities, highlighting the uniqueness of this compound within this class of compounds .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. This study suggests its potential use as an alternative treatment for bacterial infections .
Study on Anticancer Properties
A recent study evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. These findings support its further development as a novel anticancer agent .
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-2-isopropyl-8-(trifluoromethyl)quinoline-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted aniline precursors with carbonyl-containing reagents. For example:
- Step 1 : React 2-trifluoromethylaniline derivatives with ethyl 3-oxo-3-arylpropanoate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .
- Step 2 : Introduce the isopropyl group at position 2 via nucleophilic substitution or Friedländer annulation .
- Step 3 : Hydrolysis of the ester group at position 3 to yield the carboxylic acid .
Microwave-assisted synthesis can enhance reaction efficiency (e.g., 30–40% yield improvement under optimized conditions) .
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions (e.g., trifluoromethyl at C8 shows characteristic splitting patterns) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H] at m/z 330.2) .
- X-ray crystallography : Resolves conformational details (e.g., planarity of the quinoline ring) .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the carboxylic acid group .
- Avoid exposure to light, as trifluoromethyl groups may degrade under UV irradiation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Continuous flow systems : Reduce reaction time (e.g., from 24h to 2h) and improve reproducibility .
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps, achieving >80% yield .
- Solvent optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to minimize environmental impact .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug availability) .
- Metabolite identification : Use LC-HRMS to detect hydroxylated or glucuronidated derivatives that may alter activity .
- Dosage adjustment : Optimize dosing intervals based on half-life data (e.g., t = 4.5h in murine models) .
Q. How do structural modifications influence antimicrobial activity?
- Methodological Answer :
- SAR Table :
| Substituent at C2 | MIC (μg/mL) vs S. aureus |
|---|---|
| Isopropyl | 0.5 |
| Methyl | 2.0 |
| H | 8.0 |
| (Data extrapolated from analogous quinoline derivatives ). |
- Mechanistic insights : Isopropyl enhances membrane permeability, while the trifluoromethyl group at C8 improves target (DNA gyrase) binding affinity .
Q. What analytical methods resolve spectral ambiguities in NMR data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping protons (e.g., H5 and H6 in the quinoline ring) .
- Isotopic labeling : Use -NMR to track trifluoromethyl group interactions .
Data Contradiction Analysis
Q. Why do some studies report variable IC values in anticancer assays?
- Methodological Answer :
- Assay variability : Differences in cell lines (e.g., HepG2 vs MCF-7) and incubation times (24h vs 48h) .
- Compound purity : Impurities >2% (e.g., des-trifluoromethyl byproducts) can skew results .
- Statistical rigor : Use triplicate measurements and ANOVA to validate significance (p < 0.05) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
